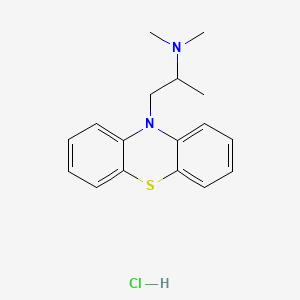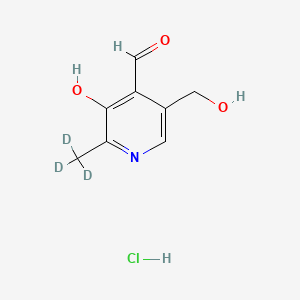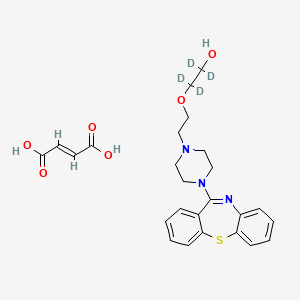
cis-Capsaicin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Capsaicin-d3: is a synthetic derivative of capsaicin, the active component in chili peppers responsible for their pungency. This compound is a deuterated form of cis-capsaicin, where three hydrogen atoms are replaced with deuterium. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of capsaicin due to the stability and traceability of deuterium.
Aplicaciones Científicas De Investigación
cis-Capsaicin-d3 is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the biological effects of capsaicin and its analogs.
Medicine: Investigated for its potential therapeutic effects, including pain relief and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
Capsaicin-d3 induces inward currents in HEK293 cells expressing rat transient receptor potential vanilloid 1 (TRPV1), an effect that can be blocked by the TRPV1 inhibitor A-425619 . It also decreases LPS-induced prostaglandin E2 (PGE2) production, as well as reduces LPS- and IFN-induced nitric oxide (NO) release in isolated mouse peritoneal macrophages .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-Capsaicin-d3 typically involves the deuteration of vanillylamine and subsequent coupling with a deuterated fatty acid. The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for characterization.
Análisis De Reacciones Químicas
Types of Reactions: cis-Capsaicin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds in the fatty acid chain to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups.
Comparación Con Compuestos Similares
Capsaicin: The parent compound, known for its pungency and therapeutic effects.
Dihydrocapsaicin: Another major capsaicinoid with similar properties but differing in the saturation of the fatty acid chain.
Nordihydrocapsaicin: A less potent analog with a shorter fatty acid chain.
Homocapsaicin and Homodihydrocapsaicin: Minor capsaicinoids with variations in the fatty acid chain length and saturation.
Uniqueness: cis-Capsaicin-d3 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for detailed pharmacokinetic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-Capsaicin-d3 involves the conversion of vanillin-d3 to vanillylamine-d3, which is then reacted with 8-methyl-N-vanillyl-trans-6-nonenamide to form cis-Capsaicin-d3.", "Starting Materials": [ "Vanillin-d3", "Ammonium chloride", "Sodium borohydride", "8-methyl-N-vanillyl-trans-6-nonenamide" ], "Reaction": [ "Vanillin-d3 is converted to vanillylamine-d3 by reacting it with ammonium chloride and sodium borohydride.", "The resulting vanillylamine-d3 is then reacted with 8-methyl-N-vanillyl-trans-6-nonenamide in the presence of a suitable catalyst to form cis-Capsaicin-d3." ] } | |
Número CAS |
1185237-43-7 |
Fórmula molecular |
C18H24NO3D3 |
Peso molecular |
308.44 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Números CAS relacionados |
25775-90-0 (unlabelled) |
Sinónimos |
(6Z)-N-[(4-Hydroxy-3-(methoxy-d3)phenyl)methyl]-8-methyl-6-nonenamide; (Z)-8-Methyl-N-vanillyl-6-nonenamide-d3; (Z)-8-Methyl-N-vanillyl-6-nonenamide-d3; (Z)-Capsaicin-d3; Civamide-d3; Zucapsaicin-d3 |
Etiqueta |
Capsaicin Impurities |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









